

Introduction: Understanding 5-Methyl-5-hexen-2-ol

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Compound of Interest

Compound Name: 5-Methyl-5-hexen-2-ol

Cat. No.: B1266201

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5-Methyl-5-hexen-2-ol is a bifunctional organic molecule featuring a secondary alcohol and a terminal disubstituted alkene. This structure presents two distinct sites for chemical modification, allowing for a diverse range of synthetic applications. Its physical and chemical properties are summarized below.

Chemical Structure:

Table 1: Physicochemical Properties of **5-Methyl-5-hexen-2-ol**

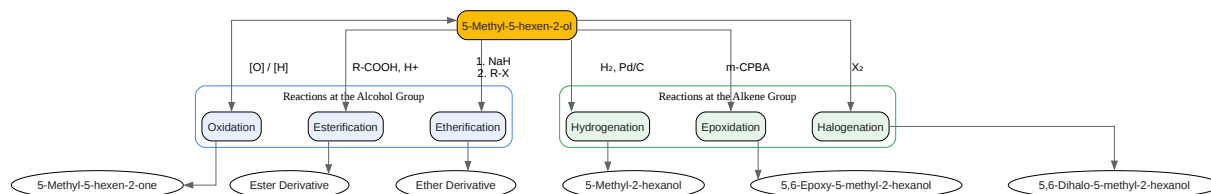
Property	Value	Source
Molecular Formula	C ₇ H ₁₄ O	[1][2]
Molecular Weight	114.19 g/mol	[1]
CAS Number	50551-88-7	[1][2]
Boiling Point	163.2°C at 760 mmHg	[3][4]
Density	0.834 g/cm ³	[3][4]
Flash Point	61.6°C	[3][4]
pKa	15.16 ± 0.20 (Predicted)	[3][4]

The most common laboratory synthesis of **5-Methyl-5-hexen-2-ol** involves the reduction of its corresponding ketone, 5-Methyl-5-hexen-2-one.[3][5] This transformation is typically achieved

with high fidelity using standard reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).^[5] The choice of reagent is critical; NaBH_4 is preferred for its milder nature and compatibility with protic solvents, making it a safer and more experimentally convenient option for selectively reducing the ketone without affecting the alkene.

Core Reaction Pathways

The reactivity of **5-Methyl-5-hexen-2-ol** can be logically divided into transformations of the alcohol moiety and additions to the alkene group. The following diagram illustrates these primary reaction pathways.



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Caption: Primary reaction pathways of **5-Methyl-5-hexen-2-ol**.

Reactions Involving the Alcohol Functional Group

Oxidation to 5-Methyl-5-hexen-2-one

The oxidation of the secondary alcohol back to its parent ketone is a fundamental transformation. The primary challenge is to achieve this conversion with high selectivity, preserving the integrity of the carbon-carbon double bond. Harsh oxidizing agents risk cleaving the alkene. Therefore, milder, more selective reagents are mandated.

Causality of Reagent Choice: Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are exemplary choices. They operate under anhydrous conditions, which prevents the formation of over-oxidation byproducts and minimizes side reactions with the alkene. PCC is a complex of chromium trioxide with pyridine and HCl, which provides a controlled delivery of the oxidant. DMP is a hypervalent iodine compound that offers a metal-free, mild alternative with a simple workup.

Experimental Protocol: PCC Oxidation

- **Setup:** A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with anhydrous dichloromethane (DCM, 10 mL per 1 mmol of alcohol).
- **Reagent Addition:** Pyridinium chlorochromate (PCC, 1.5 equivalents) and powdered 4Å molecular sieves (equal weight to PCC) are added to the flask. The sieves absorb water, ensuring anhydrous conditions.
- **Substrate Addition:** **5-Methyl-5-hexen-2-ol** (1.0 eq) dissolved in a minimal amount of anhydrous DCM is added dropwise to the stirring suspension at room temperature.
- **Reaction Monitoring:** The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours). The reaction mixture will turn into a dark, tarry suspension.
- **Workup:** Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a short plug of silica gel to remove chromium salts. The filter cake is washed thoroughly with additional diethyl ether.
- **Purification:** The combined filtrates are concentrated under reduced pressure. The resulting crude oil is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 5-Methyl-5-hexen-2-one.^[6]

Fischer Esterification

Esterification of the secondary alcohol with a carboxylic acid under acidic catalysis is a classic and robust method for derivatization. This equilibrium-controlled reaction requires the removal of water to drive it towards the product.

Causality of Conditions: A strong acid catalyst, such as sulfuric acid (H_2SO_4), is required to protonate the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic for nucleophilic attack by the alcohol. Using the carboxylic acid itself or a solvent like toluene with a Dean-Stark apparatus allows for the azeotropic removal of water, shifting the equilibrium to favor ester formation.[7]

Experimental Protocol: Acetic Ester Synthesis

- **Setup:** To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add **5-Methyl-5-hexen-2-ol** (1.0 eq), glacial acetic acid (1.2 eq), and toluene (sufficient to fill the trap).
- **Catalyst Addition:** Add 3-4 drops of concentrated sulfuric acid as the catalyst.
- **Reaction:** Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene, providing a visual indicator of reaction progress. Continue reflux until no more water is collected (typically 4-8 hours).
- **Workup:** Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude ester can be purified by distillation or column chromatography.

Reactions Involving the Alkene Functional Group

Catalytic Hydrogenation

The selective saturation of the terminal double bond to produce 5-Methyl-2-hexanol is achieved via catalytic hydrogenation. This reaction adds molecular hydrogen across the alkene in the presence of a metal catalyst.

Causality of Catalyst Choice: Palladium on activated carbon (Pd/C) is the workhorse catalyst for this transformation. It is highly active for the hydrogenation of alkenes under mild conditions

(room temperature, low H₂ pressure).[8] The use of low pressure and temperature is crucial to prevent the hydrogenolysis (cleavage) of the C-O bond of the secondary alcohol.

Experimental Protocol: Hydrogenation using Pd/C

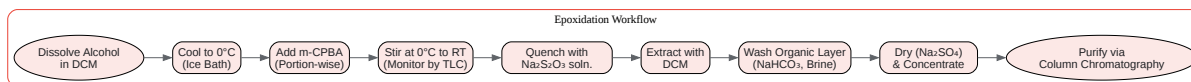
- **Setup:** A heavy-walled hydrogenation flask is charged with **5-Methyl-5-hexen-2-ol** (1.0 eq) dissolved in a suitable solvent like ethanol or ethyl acetate.
- **Catalyst Addition:** 10% Palladium on carbon (Pd/C) is added carefully (typically 1-5 mol %). Caution: Pd/C is pyrophoric and should be handled in an inert atmosphere or wetted with solvent.
- **Hydrogenation:** The flask is connected to a hydrogen gas source (e.g., a balloon or a Parr hydrogenator). The atmosphere is purged by evacuating and backfilling with hydrogen three times.
- **Reaction:** The mixture is stirred vigorously under a positive pressure of hydrogen (1-3 atm) at room temperature. Reaction completion is monitored by TLC or GC-MS.
- **Workup:** Upon completion, the hydrogen atmosphere is carefully replaced with nitrogen or argon. The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The Celite pad is washed with the reaction solvent.
- **Purification:** The filtrate is concentrated under reduced pressure to yield 5-Methyl-2-hexanol, which is often pure enough for subsequent use. Further purification can be done by distillation.

Epoxidation

The conversion of the alkene to an epoxide (oxirane) ring is a valuable transformation for introducing further functionality. This reaction creates a strained three-membered ring that is susceptible to nucleophilic ring-opening.

Causality of Reagent Choice: meta-Chloroperoxybenzoic acid (m-CPBA) is a highly effective and widely used reagent for epoxidation.[9] It is commercially available, relatively stable, and delivers an oxygen atom cleanly. The reaction proceeds via a concerted mechanism, often

called the "butterfly" mechanism. Alternative "green" systems using hydrogen peroxide with a catalyst are also viable.^{[10][11]}



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Caption: Experimental workflow for the epoxidation of **5-Methyl-5-hexen-2-ol**.

Experimental Protocol: m-CPBA Epoxidation

- Setup: **5-Methyl-5-hexen-2-ol** (1.0 eq) is dissolved in dichloromethane (DCM) in a round-bottom flask and cooled to 0°C in an ice bath.
- Reagent Addition: m-CPBA (1.1 eq, ~77% purity) is added portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
- Reaction: The reaction is stirred at 0°C for one hour and then allowed to warm to room temperature. It is monitored by TLC for the disappearance of the starting material (typically 2-4 hours).
- Workup: The reaction is cooled back to 0°C and quenched by the slow addition of a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy excess peroxide. The mixture is then diluted with DCM and transferred to a separatory funnel.
- Extraction & Washing: The organic layer is separated and washed with saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.
- Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography to afford 5,6-Epoxy-5-methyl-2-hexanol.

Summary and Future Outlook

5-Methyl-5-hexen-2-ol is a versatile building block whose dual functionality permits a wide array of selective chemical modifications. The protocols outlined in this guide for oxidation, esterification, hydrogenation, and epoxidation represent the core reactions that unlock its synthetic potential. By carefully selecting reagents and controlling reaction conditions, chemists can selectively target either the alcohol or the alkene group, enabling the creation of a diverse library of compounds for applications in drug discovery, fragrance development, and polymer science. Further exploration into asymmetric transformations, such as chiral epoxidation or resolution, could provide access to enantiomerically pure derivatives, significantly expanding the utility of this valuable intermediate.^[9]

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